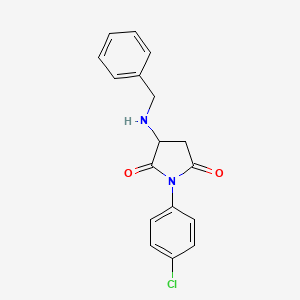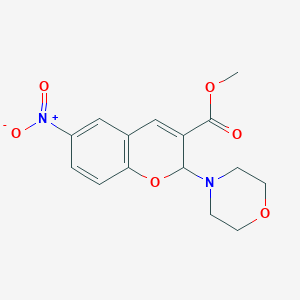
3-(benzylamino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylamino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, commonly known as BCPP, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives, which have been extensively studied for their pharmacological properties. BCPP has been shown to possess potent anticancer, anticonvulsant, and analgesic activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of BCPP is not fully understood, but it is believed to act through multiple pathways. BCPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and eventual cell death. BCPP also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
BCPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, BCPP has been shown to possess anticonvulsant and analgesic properties. BCPP acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating neuronal excitability. BCPP also inhibits the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
実験室実験の利点と制限
One of the main advantages of BCPP is its potent anticancer activity. BCPP exhibits activity against a wide range of cancer cell lines, making it a promising candidate for further research. BCPP is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of BCPP is its potential toxicity. BCPP has been shown to exhibit cytotoxic effects against normal cells, which may limit its clinical applications.
将来の方向性
There are several future directions for the research on BCPP. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as an anticonvulsant and analgesic agent. Additionally, further studies are needed to investigate the potential toxicity of BCPP and to determine its safety profile. Overall, BCPP is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties.
合成法
The synthesis of BCPP involves the reaction of 4-chlorophenylacetic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with maleic anhydride to yield the final product. The synthesis of BCPP is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
BCPP has been extensively studied for its potential therapeutic applications. One of the most promising applications of BCPP is in the treatment of cancer. Studies have shown that BCPP exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BCPP induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle, making it a promising candidate for further research.
特性
IUPAC Name |
3-(benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGRMSHPOLYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~3~-acetyl-N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-beta-alaninamide](/img/structure/B4942574.png)

![2-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4942586.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)

![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)
